5-O-Benzyl-D-ribose

Vue d'ensemble

Description

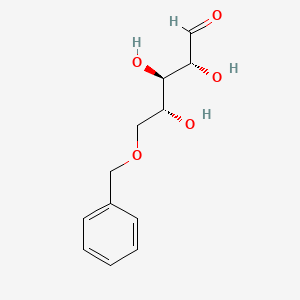

5-O-Benzyl-D-ribose: is a derivative of D-ribose, a naturally occurring sugar. The compound has the molecular formula C12H16O5 and is characterized by the presence of a benzyl group attached to the fifth carbon of the ribose molecule. This modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Benzyl-D-ribose typically involves the protection of the hydroxyl groups of D-ribose, followed by selective benzylation at the fifth position. One common method includes the use of benzyl bromide in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran. The reaction proceeds under mild conditions, yielding the desired benzylated product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 5-O-Benzyl-D-ribose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium (VI) reagents or dimethyl sulfoxide-based systems.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl aldehyde or benzoic acid, while reduction can produce benzyl alcohol.

Applications De Recherche Scientifique

5-O-Benzyl-D-ribose is a derivative of D-ribose that has garnered attention in various scientific research applications, particularly in the fields of biochemistry and medicinal chemistry. This compound's unique structural properties allow it to serve as a versatile building block for synthesizing nucleosides and other biologically relevant molecules. Below is a detailed examination of its applications, supported by relevant case studies and data.

Chemical Synthesis and Modifications

Synthesis Techniques

this compound can be synthesized through various methods, including direct glycosylation reactions. One notable approach involves the use of unprotected D-ribose in one-pot reactions with purine and pyrimidine nucleobases, resulting in the formation of β-pyranosyl nucleosides . This method simplifies the synthesis process and enhances the yield of desired products.

Structural Modifications

The benzyl group attached to the 5-O position of D-ribose enhances the compound's stability and solubility in organic solvents. Such modifications can lead to increased selectivity in receptor binding, which is crucial for developing pharmaceuticals targeting specific biological pathways .

Antiviral Activity

This compound has been explored for its potential antiviral properties. Research indicates that ribose derivatives can inhibit viral replication by interfering with nucleotide metabolism within host cells. This mechanism is particularly relevant in the context of RNA viruses, where ribose plays a critical role in nucleotide synthesis.

Cancer Research

The compound has also shown promise in cancer research. Studies suggest that ribose analogs can modulate cellular pathways involved in apoptosis and cell proliferation. For example, certain ribonucleoside derivatives have been linked to inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation .

Metabolic Studies

In metabolic studies, this compound serves as a substrate for various enzymes involved in nucleotide synthesis. Its incorporation into metabolic pathways allows researchers to trace metabolic fluxes and understand the biochemical roles of ribose derivatives in cellular metabolism.

Case Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of this compound against influenza viruses. The results demonstrated that this compound could reduce viral titers significantly when administered to infected cell cultures, suggesting its potential utility as an antiviral agent.

Case Study 2: Cancer Cell Apoptosis

Another study focused on the effects of ribose derivatives on breast cancer cell lines (MDA-MB-231 and MCF-7). The findings indicated that treatment with this compound led to increased ROS production, which was associated with enhanced apoptosis rates in these cells . This highlights its potential as a therapeutic agent in oncology.

Mécanisme D'action

The mechanism of action of 5-O-Benzyl-D-ribose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzyl group can influence the binding affinity and specificity of the compound, altering its biological activity. The pathways involved include the pentose phosphate pathway and other metabolic routes where ribose derivatives play a crucial role.

Comparaison Avec Des Composés Similaires

- 2,3,5-Tri-O-benzyl-D-ribose

- 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose

- Methyl 2-O-acetyl-3-O-mesyl-5-O-benzyl-D-xylofuranoside

Comparison: 5-O-Benzyl-D-ribose is unique due to its selective benzylation at the fifth position, which imparts distinct chemical properties compared to other benzylated ribose derivatives. For instance, 2,3,5-Tri-O-benzyl-D-ribose has benzyl groups at multiple positions, affecting its reactivity and applications. Similarly, 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose is used primarily in nucleoside synthesis, highlighting the versatility of benzylated ribose compounds in different contexts.

Activité Biologique

5-O-Benzyl-D-ribose is a modified sugar derivative of D-ribose, which has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, and relevant case studies that highlight the pharmacological properties of this compound.

Synthesis of this compound

This compound can be synthesized through several chemical modifications of D-ribose, typically involving benzylation processes. The synthesis often starts from D-ribofuranose or its derivatives, utilizing reagents such as benzyl chloride in the presence of a base to facilitate the substitution reaction. The final product is purified through crystallization or chromatography techniques.

Biological Activities

This compound exhibits a range of biological activities, including:

- Analgesic Effects : Studies have shown that derivatives of D-ribose, including this compound, can demonstrate significant analgesic properties. For instance, analogues synthesized from D-ribofuranose exhibited up to 79.74% inhibition in pain models, indicating potent analgesic effects at specific dosages (e.g., 50 mg/kg) .

- Anti-inflammatory Properties : Research has indicated that certain D-ribofuranose derivatives can significantly reduce inflammation. In one study, compounds showed up to 95.13% inhibition of paw edema at a dose of 100 mg/kg .

- Antimicrobial Activity : Compounds derived from D-ribofuranose have also been evaluated for their antimicrobial properties, with some exhibiting notable efficacy against various pathogens .

- Cytotoxicity and Antiproliferative Effects : Certain studies have reported that ribofuranose derivatives can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy .

The biological effects of this compound are thought to be mediated through several mechanisms:

- ATP Replenishment : As a ribose derivative, it is involved in ATP synthesis pathways. D-ribose plays a crucial role in purine metabolism and can enhance ATP levels in cells under stress conditions .

- Receptor Interactions : Some studies suggest that ribofuranose analogues may interact with specific receptors involved in pain and inflammation pathways, such as P2Y receptors .

- Antioxidant Activity : The antioxidant properties of certain ribofuranose derivatives may contribute to their anti-inflammatory effects by reducing oxidative stress .

Case Studies

A number of case studies have explored the pharmacological potential of this compound and its analogues:

- Pain Management : A study demonstrated that an analogue showed significant pain relief in animal models, supporting its potential use as an analgesic agent .

- Cardiac Function Improvement : Clinical observations have indicated that ribose supplementation can improve myocardial energy metabolism in patients with ischemic heart disease, suggesting that its derivatives may have similar benefits .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Propriétés

IUPAC Name |

(2R,3R,4R)-2,3,4-trihydroxy-5-phenylmethoxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c13-6-10(14)12(16)11(15)8-17-7-9-4-2-1-3-5-9/h1-6,10-12,14-16H,7-8H2/t10-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMERYXWDIUSMOF-TUAOUCFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]([C@H]([C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703575 | |

| Record name | 5-O-Benzyl-D-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72369-89-2 | |

| Record name | 5-O-Benzyl-D-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.